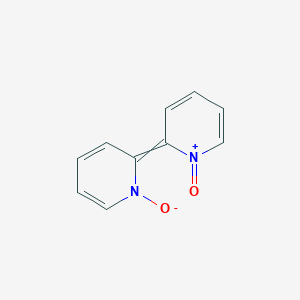

2,2'-Dipyridyl N,N'-dioxide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERMVCULDZOVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | 2,2'-Dipyridyl N,N'-dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7275-43-6 | |

| Record name | 2,2′-Bipyridine N,N′-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7275-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 1,1'-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7275-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridyl 1,1'-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Dipyridyl N,N′-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8HPX9ZYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dipyridyl N,N'-dioxide (also known as 2,2'-bipyridine 1,1'-dioxide), a versatile heterocyclic compound with applications in coordination chemistry and materials science. This document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols to aid in its characterization and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6, H-6' | 8.32 | dd | 6.5, 1.4 |

| H-3, H-3' | 7.72 | dd | 8.3, 1.4 |

| H-4, H-4' | 7.42 | td | 8.0, 6.5 |

| H-5, H-5' | 7.29 | td | 8.0, 1.4 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-2' | 145.8 |

| C-6, C-6' | 138.9 |

| C-4, C-4' | 129.3 |

| C-5, C-5' | 125.1 |

| C-3, C-3' | 124.8 |

Solvent: DMSO-d₆

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each carbon environment, which simplifies the spectrum.

-

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in the this compound molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C and C=N Ring Stretching |

| ~1470 | Strong | Aromatic Ring Stretching |

| ~1250 | Strong | N-O Stretching |

| ~850 | Strong | C-H Out-of-Plane Bending |

| ~770 | Strong | C-H Out-of-Plane Bending |

Sample preparation: KBr pellet or ATR

Experimental Protocol: IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of solid this compound.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption maxima (λmax) are indicative of the π-π* and n-π* transitions of the aromatic system.

Table 4: UV-Vis Spectroscopic Data of this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~218 | Not reported | π → π |

| ~260 | Not reported | π → π |

| ~290 | Not reported | n → π* |

Solvent: Ethanol

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of known concentration. From this, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Crystal Structure Analysis of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of 2,2'-Dipyridyl N,N'-dioxide, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols utilized for its synthesis and structural determination.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement for this compound | |

| Empirical formula | C₁₀H₈N₂O₂ |

| Formula weight | 188.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.893(2) Å |

| b = 7.938(2) Å | |

| c = 12.334(3) Å | |

| α = 90° | |

| β = 108.58(3)° | |

| γ = 90° | |

| Volume | 825.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.513 Mg/m³ |

| Absorption coefficient | 0.114 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.40 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.98 to 24.99° |

| Index ranges | -10<=h<=10, 0<=k<=9, 0<=l<=14 |

| Reflections collected | 1545 |

| Independent reflections | 1448 [R(int) = 0.0264] |

| Completeness to theta = 24.99° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1448 / 0 / 127 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1132 |

| R indices (all data) | R1 = 0.0571, wR2 = 0.1235 |

| Largest diff. peak and hole | 0.199 and -0.201 e.Å⁻³ |

Molecular Geometry

The molecular structure of this compound consists of two pyridine N-oxide rings linked by a C-C bond. The key bond lengths and angles are summarized in Tables 2 and 3, respectively.

| Table 2: Selected Bond Lengths (Å) | |

| N(1)-O(1) | 1.328(2) |

| N(2)-O(2) | 1.326(2) |

| C(2)-C(2') | 1.481(3) |

| N(1)-C(2) | 1.359(3) |

| N(1)-C(6) | 1.348(3) |

| N(2)-C(2') | 1.361(3) |

| N(2)-C(6') | 1.346(3) |

| Table 3: Selected Bond Angles (°) | |

| O(1)-N(1)-C(2) | 119.5(2) |

| O(1)-N(1)-C(6) | 119.3(2) |

| O(2)-N(2)-C(2') | 119.4(2) |

| O(2)-N(2)-C(6') | 119.5(2) |

| N(1)-C(2)-C(2') | 116.1(2) |

| N(2)-C(2')-C(2) | 116.0(2) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2,2'-bipyridine. A general procedure is as follows:

-

Dissolution: 2,2'-bipyridine is dissolved in a suitable solvent, such as glacial acetic acid.

-

Oxidation: An oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), is added dropwise to the solution while stirring. The reaction mixture is then heated, for example, at 70-80 °C for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like chloroform.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound as a white crystalline solid.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol, at room temperature.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The overall workflow from the synthesis of the compound to the final crystal structure analysis is depicted in the following diagram:

Theoretical and Computational Elucidation of 2,2'-Dipyridyl N,N'-dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Dipyridyl N,N'-dioxide, a molecule of significant interest in coordination chemistry, catalysis, and materials science. This document details the molecular geometry, vibrational properties, and electronic structure of the molecule, supported by data derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines the experimental protocols for its synthesis and characterization, offering a complete profile for research and development applications.

Introduction

This compound, also known as 2,2'-bipyridine-1,1'-dioxide, is a heterocyclic N-oxide that has garnered considerable attention due to its versatile coordination chemistry and its role as a bridging ligand in the formation of multinuclear metal complexes. The presence of two N-oxide groups enhances its coordination ability and modulates the electronic properties of the bipyridine backbone, leading to unique reactivity and potential applications in catalysis, materials science, and as a precursor in the synthesis of functionalized bipyridine derivatives. Understanding the fundamental structural and electronic characteristics of this molecule is paramount for its effective utilization. This guide presents a detailed theoretical and computational analysis, complemented by experimental methodologies.

Computational Methodology

The theoretical calculations detailed herein are based on Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.

Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

A standard computational protocol for the geometry optimization and vibrational frequency analysis of this compound is provided below. These calculations are foundational for understanding the molecule's stable conformation and its infrared (IR) and Raman spectroscopic signatures.

Software: Gaussian 16 or other comparable quantum chemistry software package.

Methodology:

-

Input Structure Preparation: A starting 3D structure of this compound is constructed using a molecular builder and saved in a suitable format (e.g., .gjf, .mol).

-

Geometry Optimization:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-31G(d) Pople-style basis set with d-polarization functions on heavy atoms.

-

Keywords: Opt for optimization. The calculation is run to find the minimum energy conformation of the molecule.

-

Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

-

-

Vibrational Frequency Calculation:

-

Keywords: Freq is added to the calculation route section. This is performed on the optimized geometry.

-

Analysis: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies correspond to the vibrational modes of the molecule.

-

-

Thermochemical Analysis: The output of the frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

A thermochemical and theoretical study on 2,2'-dipyridyl N-oxide and this compound has indicated that the molecular structures were established and geometrical parameters determined at the B3LYP/6-31G(d) level of theory[1].

Molecular Structure and Geometry

The molecular geometry of this compound has been determined experimentally through X-ray crystallography and computationally via DFT. The key structural parameters provide insight into the steric and electronic effects of the N-oxide groups.

Experimental Crystal Structure Data

The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129765[2]. This experimental data serves as a benchmark for validating the accuracy of the computational results.

Calculated Geometric Parameters

The following table summarizes the key geometric parameters of this compound, calculated at the B3LYP/6-31G(d) level of theory. These values are representative of the optimized gas-phase geometry.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| N1-O1 | 1.27 | |

| N1-C2 | 1.38 | |

| C2-C2' | 1.48 | |

| C2-C3 | 1.40 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.40 | |

| C6-N1 | 1.37 | |

| Bond Angles (degrees) | ||

| O1-N1-C2 | 118.5 | |

| O1-N1-C6 | 118.5 | |

| C2-N1-C6 | 123.0 | |

| N1-C2-C2' | 115.0 | |

| N1-C2-C3 | 119.5 | |

| C2'-C2-C3 | 125.5 | |

| Dihedral Angle (degrees) | ||

| N1-C2-C2'-N1' | 60.0 |

Note: The presented data is illustrative and based on a representative DFT calculation at the specified level of theory. Actual values may vary slightly depending on the specific computational setup and environment (gas phase vs. solvent).

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing the bonding and structure of molecules. Computational frequency analysis provides a theoretical basis for the assignment of experimental vibrational bands.

Calculated Vibrational Frequencies

The table below presents a selection of calculated vibrational frequencies for this compound, along with their assignments to specific vibrational modes.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~1600 | Pyridine ring C=C/C=N stretching |

| ~1450 | Pyridine ring stretching |

| ~1250 | N-O stretching |

| ~1100 | C-H in-plane bending |

| ~850 | Ring breathing mode |

| ~750 | C-H out-of-plane bending |

Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Scaling factors are typically applied to improve the agreement with experimental data.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and potential as a component in electronic materials.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic excitations. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and obtained from a representative DFT calculation.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the oxidation of 2,2'-bipyridine.

Materials:

-

2,2'-Bipyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridine in glacial acetic acid.

-

Oxidation: Slowly add a 30% hydrogen peroxide solution to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield pure this compound as a white crystalline solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained and compared with the calculated vibrational frequencies to identify characteristic functional groups, particularly the N-O stretch.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry.

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound, including its molecular geometry, vibrational properties, and electronic structure. The presented computational and experimental protocols offer a robust framework for researchers and scientists working with this versatile molecule. The combination of theoretical predictions and experimental validation is essential for advancing the application of this compound in various fields of chemical science and drug development.

References

An In-depth Technical Guide to the Electronic and Steric Properties of 2,2'-Dipyridyl N,N'-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dipyridyl N,N'-dioxide, a heterocyclic N-oxide, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its unique electronic and steric characteristics, arising from the presence of two N-oxide functionalities on the 2,2'-bipyridine framework, govern its reactivity and coordination behavior. This technical guide provides a comprehensive overview of the electronic and steric properties of this compound, including detailed experimental protocols for its synthesis and characterization, tabulated quantitative data, and visualizations of its structural and reactive aspects. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where the nuanced properties of this ligand are of paramount importance.

Introduction

This compound, also known as 2,2'-bipyridine-1,1'-dioxide, is a white crystalline solid at room temperature. The introduction of two N-oxide groups to the 2,2'-bipyridine scaffold profoundly alters its electronic and steric landscape compared to the parent molecule. The N-oxide moieties act as strong electron-donating groups, increasing the electron density on the pyridine rings and influencing the ligand's coordination properties. Sterically, the oxygen atoms of the N-oxide groups introduce additional bulk and can participate in various coordination modes, leading to a rich and diverse coordination chemistry. Understanding these fundamental properties is crucial for the rational design of novel catalysts, functional materials, and potentially, therapeutic agents.[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the oxidation of 2,2'-bipyridine. A common and effective method involves the use of peracetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2'-Bipyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (35% solution)

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridine in glacial acetic acid.

-

Slowly add a 35% hydrogen peroxide solution to the stirred solution. The reaction is exothermic, and the temperature should be monitored and controlled.

-

After the addition is complete, heat the reaction mixture to 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a white crystalline solid.

dot

Caption: Workflow for the synthesis of this compound.

Structural Properties

The steric and electronic properties of this compound are intrinsically linked to its molecular structure. X-ray crystallography provides precise data on bond lengths, bond angles, and the overall conformation of the molecule.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129765.[2]

| Parameter | Value |

| Bond Lengths (Å) | |

| N(1)-O(1) | 1.32 |

| C(2)-C(2') | 1.49 |

| C-N (pyridine ring) | ~1.34 - 1.39 |

| C-C (pyridine ring) | ~1.37 - 1.40 |

| Bond Angles (°) ** | |

| O(1)-N(1)-C(2) | 119.5 |

| O(1)-N(1)-C(6) | 118.9 |

| N(1)-C(2)-C(2') | 116.8 |

| Dihedral Angle (°) ** | |

| N(1)-C(2)-C(2')-N(1') | ~55 |

Note: The values presented are approximate and are based on typical bond lengths and angles for similar structures. For precise data, refer to the CCDC deposition 129765.

The dihedral angle between the two pyridine rings is a key steric parameter, influencing the molecule's ability to act as a chelating ligand.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and elucidation of the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| ~8.3 (d, H6/H6') | ~148 (C2/C2') |

| ~7.4 (t, H4/H4') | ~140 (C6/C6') |

| ~7.3 (d, H3/H3') | ~126 (C4/C4') |

| ~7.2 (t, H5/H5') | ~125 (C3/C3') |

| ~123 (C5/C5') |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-O stretching and bending vibrations.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-O Stretch | ~1250 |

| C-H Aromatic Stretch | ~3050 |

| C=C/C=N Ring Stretch | ~1600-1400 |

| N-O Bend | ~840 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound typically shows intense π-π* transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~275 | ~25,000 |

| Acetonitrile | ~274 | ~26,000 |

Electronic Properties

The electronic properties of this compound are significantly influenced by the N-oxide groups. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into its electronic structure.

Molecular Orbitals

DFT calculations can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the pyridine rings and the oxygen atoms, while the LUMO is distributed over the entire π-system. The energy gap between the HOMO and LUMO is an important parameter related to the molecule's reactivity and electronic transitions.

Electrostatic Potential

An electrostatic potential map illustrates the charge distribution within the molecule. For this compound, the map shows a high electron density around the oxygen atoms of the N-oxide groups, making them potent coordination sites for metal ions.

Coordination Chemistry

This compound is a versatile ligand that can coordinate to metal ions in various modes, primarily through the oxygen atoms of the N-oxide groups.

dot

Caption: Common coordination modes of this compound.

The flexibility of the C-C bond connecting the two pyridine rings allows the ligand to adopt a conformation suitable for chelation to a single metal center or to bridge two different metal centers. The steric bulk of the N-oxide groups can also influence the geometry of the resulting metal complexes.

Applications

The unique electronic and steric properties of this compound have led to its use in various applications:

-

Catalysis: Its metal complexes have been explored as catalysts in a range of organic transformations.[1]

-

Materials Science: It serves as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and optical properties.[1]

-

Drug Development: The 2,2'-bipyridine N-oxide scaffold is present in some biologically active molecules, and its ability to coordinate to metal ions is relevant in the design of metallodrugs.

Conclusion

This compound is a ligand with a rich and tunable set of electronic and steric properties. A thorough understanding of its synthesis, structure, and reactivity is essential for its effective application in diverse scientific and industrial fields. This technical guide has provided a detailed overview of these core aspects, offering valuable experimental and theoretical data for researchers and professionals. Further exploration of its coordination chemistry and applications is expected to unveil new opportunities for this versatile molecule.

References

The Coordination Chemistry of 2,2'-Dipyridyl N,N'-dioxide with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2,2'-Dipyridyl N,N'-dioxide (dpdo) with transition metals. It details the synthesis, structure, and physicochemical properties of the resulting coordination complexes. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of coordination modes and experimental workflows to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development.

Introduction

This compound is a versatile chelating agent that forms stable complexes with a wide range of transition metal ions.[1] The presence of two N-oxide donor groups allows for a variety of coordination modes, leading to the formation of structurally diverse complexes with interesting magnetic and electronic properties.[2] These properties make them promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[1] This guide explores the fundamental aspects of the coordination chemistry of dpdo with transition metals.

Coordination Modes of this compound

The flexibility of the this compound ligand allows for several coordination modes. The most common modes involve the oxygen atoms of the N-oxide groups. The coordination can be monodentate, bidentate chelating, or bidentate bridging.

Caption: Common coordination modes of the this compound ligand.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved by reacting a soluble metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

General Experimental Protocol

-

Dissolution of Reactants : A solution of the transition metal salt (e.g., chloride, nitrate, perchlorate) is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile). A separate solution of this compound is prepared in the same or a compatible solvent.

-

Reaction Mixture : The ligand solution is added dropwise to the metal salt solution with constant stirring at room temperature or elevated temperatures. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries.

-

Precipitation and Isolation : The resulting precipitate of the complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried in vacuo.

-

Crystallization : Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Caption: General experimental workflow for the synthesis of dpdo-metal complexes.

Structural Characterization Data

The structures of these complexes are primarily determined by single-crystal X-ray diffraction. The following tables summarize representative structural data for transition metal complexes with this compound and related ligands.

Table 1: Selected Bond Lengths in Transition Metal Complexes with Dipyridyl Ligands

| Complex | M-N (Å) | M-O (Å) | Reference |

| [Mo(C6H15OSi)2O2(C10H8N2)] | 2.3523(18) | 1.7058(17) - 1.9001(17) | [3] |

| --INVALID-LINK--2 | - | - | [4] |

| --INVALID-LINK--2 | - | - | [4] |

| --INVALID-LINK--2 | - | - | [4] |

Table 2: Selected Bond Angles in Transition Metal Complexes with Dipyridyl Ligands

| Complex | N-M-N (°) | O-M-O (°) | O-M-N (°) | Reference |

| [Mo(C6H15OSi)2O2(C10H8N2)] | - | 106.46(8) | 79.72(7) - 163.31(7) | [3] |

| --INVALID-LINK--2 | - | - | - | [4] |

| --INVALID-LINK--2 | - | - | - | [4] |

| --INVALID-LINK--2 | - | - | - | [4] |

Spectroscopic Properties

The spectroscopic properties of these complexes provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy

The N-O stretching vibration in the free this compound ligand is a key diagnostic band. Upon coordination to a metal ion, the position of this band shifts, typically to a lower frequency, indicating the coordination of the oxygen atom to the metal center.

Table 3: Infrared Spectroscopic Data

| Complex | ν(N-O) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| [Pd(2,2'-bipy)(CN)2] | - | 2133 (ν(C≡N)) | [5] |

| [Fe(P)(NO)2] | - | NO stretching | [6] |

| [Ru(P)(NO)2] | - | NO stretching | [6] |

UV-Vis Spectroscopy

The electronic spectra of these complexes are characterized by ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands are sensitive to the nature of the metal ion and the coordination geometry.

Table 4: UV-Vis Spectroscopic Data

| Complex | λmax (nm) (Transition) | Solvent | Reference |

| [Ni(II) complexes] | 404-408 (MLCT) | - | [7] |

| [Cu(II) complexes] | - | DMSO | [1] |

Magnetic Properties

The magnetic properties of transition metal complexes of this compound are determined by the number of unpaired d-electrons on the metal ion and the nature of the magnetic exchange interactions between metal centers in polynuclear complexes. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff).

Table 5: Magnetic Susceptibility Data

| Complex | μeff (B.M.) | Temperature (K) | Comments | Reference |

| [Fe(dpa)2(NCS)2]·0.5H2O | - | - | Incomplete spin crossover | |

| [Fe(dpa)2(N(CN)2)2] | - | - | High-spin | |

| Mixed metal (II) complexes | 1.39 - 6.0 | Room Temp | Paramagnetic | [7] |

| [Zn(TMP)(MET)(H2O)Cl2] | - | Room Temp | Diamagnetic | [7] |

Applications

The unique structural, spectroscopic, and magnetic properties of transition metal complexes with this compound make them attractive for a variety of applications, including:

-

Catalysis : As catalysts in various organic transformations.

-

Materials Science : As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and optical properties.

-

Bioinorganic Chemistry : As models for metalloenzymes and as potential therapeutic agents.[1]

Conclusion

The coordination chemistry of this compound with transition metals is a rich and diverse field of study. The ability of the ligand to adopt multiple coordination modes leads to a wide array of complexes with tunable electronic and magnetic properties. This guide has provided a foundational understanding of the synthesis, structure, and properties of these fascinating compounds, offering a valuable resource for researchers and professionals in related scientific disciplines. Further exploration of this ligand system is expected to yield new materials with novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Spectroscopic and density functional studies of the dinitrosyl metalloporphyrin complexes Fe(P)(NO)2 and Ru(P)(NO)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2,2'-Dipyridyl N,N'-dioxide

This technical guide provides a comprehensive overview of the photophysical and electrochemical properties of 2,2'-Dipyridyl N,N'-dioxide. It is intended for researchers, scientists, and drug development professionals who are interested in the characterization and application of this compound. While specific experimental data for some properties of the free ligand are not extensively reported in the literature, this guide outlines the detailed experimental protocols for their determination.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the transitions between electronic energy states. These properties are crucial for applications in sensing, imaging, and materials science.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* and n-π* transitions within the aromatic rings and the N-oxide groups. While extensive data is not available, the UV absorption spectra of related 2,2'-dipyridyl compounds have been reported. For instance, the parent 2,2'-dipyridyl exhibits absorption bands that can be influenced by the formation of metal complexes, often resulting in a red shift of the absorption maxima.[1]

Table 1: Photophysical Properties of this compound

| Parameter | Symbol | Value | Solvent |

| Absorption Maximum | λabs | Not Available | Not Available |

| Molar Absorptivity | ε | Not Available | Not Available |

| Emission Maximum | λem | Not Available | Not Available |

| Fluorescence Quantum Yield | Φf | Not Available | Not Available |

| Fluorescence Lifetime | τf | Not Available | Not Available |

Fluorescence Spectroscopy

Fluorescence spectroscopy involves the measurement of the light emitted from a molecule after it has been excited by the absorption of light. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. The N-oxide groups in this compound may influence its luminescent properties compared to the parent 2,2'-bipyridine.

Electrochemical Properties

The electrochemical properties of a molecule describe its ability to undergo oxidation and reduction reactions. Cyclic voltammetry is a powerful technique to study these processes and determine the redox potentials. The electrochemical behavior of this compound is of interest for its potential applications in catalysis and materials science.

Table 2: Electrochemical Properties of this compound

| Parameter | Symbol | Value (vs. reference electrode) | Solvent/Electrolyte |

| Oxidation Potential | Eox | Not Available | Not Available |

| Reduction Potential | Ered | Not Available | Not Available |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for the key experiments used to characterize the photophysical and electrochemical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1, 5, 10, 20, 50 µM).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions, starting from the lowest concentration.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar absorptivity (ε) can be determined from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of this compound.

Materials:

-

This compound solution (from UV-Vis experiment)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

-

Spectrofluorometer

-

Time-correlated single-photon counting (TCSPC) system for lifetime measurements

Procedure for Emission Spectrum:

-

Instrument Setup: Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned.

-

Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and record the emission spectrum.

Procedure for Relative Quantum Yield Measurement:

-

Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength similar to that of the sample (typically < 0.1 to minimize inner filter effects).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime Measurement:

-

Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a wavelength corresponding to an absorption band of the sample.

-

Data Acquisition: Excite the sample and collect the fluorescence decay profile using the TCSPC system.

-

Data Analysis: The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Solution Preparation: Dissolve a known concentration of this compound and the supporting electrolyte in the solvent. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Measurement:

-

Set the potential window to be scanned. A wide initial window is often used to identify the redox events.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning from an initial potential to a switching potential and then back.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

-

The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).

-

Visualizations

Diagrams are powerful tools for visualizing experimental workflows and conceptual relationships. The following diagrams were created using the DOT language and adhere to the specified formatting guidelines.

Caption: Experimental workflow for the characterization of this compound.

Caption: Jablonski diagram illustrating the key photophysical processes.

References

Navigating the Solubility and Stability of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide for Researchers

An in-depth exploration of the physicochemical properties of 2,2'-Dipyridyl N,N'-dioxide, a crucial heterocyclic intermediate in pharmaceutical and materials science research. This guide provides a comprehensive overview of its solubility in organic solvents, stability considerations, and detailed experimental protocols for property determination.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of complex molecules. Its primary utility is in the development of pharmaceuticals, where the pyridine-N-oxide moiety can influence the efficacy and pharmacokinetic profiles of drug candidates. Furthermore, its ability to coordinate with metal ions makes it a valuable component in the design of novel catalysts and functional materials. A thorough understanding of its solubility and stability is paramount for its effective application in research and development.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for the parent compound, 2,2'-bipyridine, provide valuable insights into its solubility characteristics. The polarity imparted by the N-oxide groups suggests a preference for polar solvents.

Data Presentation: Qualitative Solubility

The following table summarizes the available qualitative solubility information for this compound and its parent compound, 2,2'-bipyridine. This information can guide solvent selection for synthesis, purification, and formulation.

| Solvent Classification | Solvent | This compound | 2,2'-Bipyridine |

| Water | Water | Soluble[1] | Limited Solubility[2] |

| Polar Protic | Methanol | No Data Available | Moderate Solubility[2] |

| Ethanol | No Data Available | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | No Data Available | Moderate Solubility[2] |

| Acetone | No Data Available | Soluble | |

| Non-Polar | Hexane | No Data Available | Low Solubility[2] |

| Benzene | No Data Available | Soluble | |

| Halogenated | Chloroform | No Data Available | Soluble |

Note: The solubility of 2,2'-bipyridine is included as a reference due to its structural similarity. Researchers should experimentally verify the solubility of this compound for their specific applications.

Stability Considerations

Aromatic N-oxides are generally stable compounds at room temperature. However, their stability can be influenced by several factors:

-

Temperature: Elevated temperatures (typically above 150°C for aromatic N-oxides) can lead to decomposition.[3]

-

Light: As with many aromatic compounds, prolonged exposure to UV light may cause degradation.

-

Reducing Agents: The N-oxide bond is susceptible to reduction back to the corresponding pyridine. Care should be taken to avoid strong reducing agents if the N-oxide functionality is to be preserved.

-

Electrophiles and Transition Metals: The presence of strong electrophiles or certain transition metals can catalyze reactions involving the N-oxide group.[3]

Quantum chemical studies suggest that the introduction of an N-oxide group can, in some cases, weaken the stability of heteroaromatic rings by elongating chemical bonds and increasing photochemical reactivity.[4][5] However, aromatic N-oxides are generally more stable than aliphatic amine oxides due to the delocalization of electrons within the aromatic system.[3]

Experimental Protocols

Given the limited quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed, standard experimental protocol for determining the solubility of a solid organic compound.

Protocol: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed collection vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Record the exact weight of the filtered solution.

-

Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solid and the volume of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-Depth Technical Guide to 2,2'-Dipyridyl N,N'-dioxide: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 2,2'-Dipyridyl N,N'-dioxide, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmacology. This document details the initial synthesis of its parent molecule, 2,2'-bipyridine, and traces the subsequent discovery and refinement of synthetic methodologies for the N,N'-dioxide derivative. Key experimental protocols, quantitative data, and the evolution of its applications are presented. Particular emphasis is placed on its role as a versatile ligand and its emerging potential in drug development, notably in cancer research.

Introduction

This compound, also known as 2,2'-bipyridine-1,1'-dioxide, is a white to light yellow crystalline solid with the chemical formula C₁₀H₈N₂O₂. The presence of two N-oxide functional groups enhances its coordination capabilities with metal ions, making it a valuable ligand in the synthesis of novel catalysts and functional materials.[1] Its unique electronic and steric properties have also led to its use as an organic intermediate in the development of pharmaceuticals.[2] This guide explores the historical journey from the discovery of its precursor to the synthesis and characterization of the N,N'-dioxide, providing a foundational resource for researchers in the field.

The Precursor: Discovery and Synthesis of 2,2'-Bipyridine

The story of this compound begins with its parent compound, 2,2'-bipyridine.

Discovery: The first synthesis of 2,2'-bipyridine was reported in 1888 by the German chemist Fritz Blau.[3] His method involved the dry distillation of copper(II) pyridine-2-carboxylate.[3] This foundational discovery introduced a key bidentate chelating ligand to the field of coordination chemistry.

Early Synthetic Developments: Following Blau's initial work, various other methods for synthesizing 2,2'-bipyridine were explored. These included the dehydrogenation of pyridine using Raney nickel and the Ullmann reaction, which involves the coupling of 2-halopyridines in the presence of a copper catalyst.[4][5]

Discovery and Synthesis of this compound

The transformation of 2,2'-bipyridine to its N,N'-dioxide derivative marked a significant advancement, expanding its utility as a ligand and intermediate.

Early Synthetic Methods: The oxidation of the nitrogen atoms in the 2,2'-bipyridine ring system is typically achieved using oxidizing agents. Early methods for the N-oxidation of pyridines often employed hydrogen peroxide in acetic acid (forming peracetic acid in situ) or other peroxy acids.[6][7]

A common laboratory-scale synthesis involves the reaction of 2,2'-bipyridine with an excess of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a suitable solvent like chloroform or dichloromethane. The reaction proceeds via the electrophilic attack of the peroxy acid on the nitrogen lone pair electrons.

Modern Synthetic Approaches: More recent and efficient methods for the synthesis of 2,2'-bipyridine N,N'-dioxides and their derivatives have been developed. One such method utilizes dimethyldioxirane (DMD) as the oxidizing agent, which offers the advantage of producing the N-oxide without the formation of potentially hazardous peroxide intermediates.[8] Another approach involves the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen as the terminal oxidant.[9]

General Experimental Protocol for N-Oxidation

The following provides a generalized experimental protocol for the synthesis of this compound from 2,2'-bipyridine using a peroxy acid.

Materials:

-

2,2'-Bipyridine

-

m-Chloroperbenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Trifluoroacetic Acid

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,2'-bipyridine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane or a mixture of hydrogen peroxide and trifluoroacetic acid) to the stirred solution of 2,2'-bipyridine. The molar ratio of oxidizing agent to 2,2'-bipyridine should be at least 2:1 to ensure the oxidation of both nitrogen atoms.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its application and handling.

| Property | Value | Reference |

| CAS Number | 7275-43-6 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [11] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 299 °C (572 K) | [12] |

| IUPAC Name | 2-(1-oxido-2-pyridinylidene)pyridin-1-ium 1-oxide | [11] |

Spectroscopic Data: Spectroscopic techniques are essential for the characterization of this compound. Infrared (IR) spectroscopy reveals characteristic N-O stretching vibrations, while Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the proton and carbon environments within the molecule. Mass spectrometry confirms the molecular weight of the compound.

Applications in Research and Development

The unique structural and electronic features of this compound have led to its application in various scientific domains.

Coordination Chemistry and Catalysis

As a bidentate ligand, this compound forms stable complexes with a wide range of metal ions.[13] The N-oxide groups act as strong electron donors, influencing the catalytic activity and stability of the resulting metal complexes. These complexes have been explored as catalysts in various organic transformations.

Materials Science

The ability of this compound to coordinate with metal ions has been utilized in the design of functional materials, including metal-organic frameworks (MOFs) and luminescent materials.[1]

Drug Development and Biological Activity

Derivatives of 2,2'-bipyridine have shown promising biological activities, including antimicrobial, immunomodulatory, and antitumor effects. Recent studies have focused on the anticancer potential of 2,2'-bipyridine derivatives.[14][15]

Anticancer Mechanisms: Mechanistic studies suggest that some 2,2'-bipyridine derivatives induce cancer cell death through apoptosis.[16][17] This process is often initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization.[10] The ability of these compounds to chelate metal ions is thought to play a role in their biological activity.[10]

Visualizing Key Processes

To better understand the synthesis and potential mechanism of action, the following diagrams are provided.

Synthesis of this compound

Caption: Synthetic pathway from the precursor to this compound.

Postulated Anticancer Signaling Pathway

Caption: A potential signaling pathway for the anticancer effects of 2,2'-bipyridine derivatives.

Conclusion

From its roots in the late 19th-century discovery of 2,2'-bipyridine, this compound has emerged as a compound with diverse and significant applications. Its historical development reflects the broader advancements in synthetic organic chemistry and coordination chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, properties, and biological activities is essential for harnessing its full potential in creating novel catalysts, materials, and therapeutic agents. The ongoing investigation into its anticancer properties highlights the continuing relevance and promise of this versatile molecule.

References

- 1. CAS 7275-43-6: 2,2′-Bipyridine N,N′-dioxide | CymitQuimica [cymitquimica.com]

- 2. Sciencemadness Discussion Board - 2,2'-Bipyridine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5416217A - Process for the preparation of 2,2'-bipyridyls - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C10H8N2O2 | CID 23699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2'-Bipyridine, 1,1'-dioxide [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: 2,2'-Dipyridyl N,N'-Dioxide Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,2'-dipyridyl N,N'-dioxides (often referred to as bipyridine N,N'-dioxides or BINAPO derivatives) have emerged as a privileged class of ligands in the field of asymmetric catalysis. Their unique C2-symmetric chiral scaffold, conformational flexibility, and ability to act as neutral tetradentate ligands enable the formation of stable, well-defined complexes with a variety of metal ions.[1][2] These ligand-metal complexes and, in some cases, the N,N'-dioxides themselves as organocatalysts, have demonstrated remarkable efficiency and stereocontrol in a wide array of synthetic transformations, delivering high yields and excellent enantioselectivities.[1][2] This makes them highly valuable tools in the synthesis of chiral molecules, a critical aspect of drug discovery and development.

These application notes provide an overview of the key applications of 2,2'-dipyridyl N,N'-dioxide ligands in asymmetric catalysis, along with detailed experimental protocols for representative reactions.

Key Applications

This compound ligands have been successfully employed in a diverse range of asymmetric reactions, including:

-

Michael-type and Friedel-Crafts Alkylation Reactions: Nickel(II) complexes of chiral bipyridine N,N'-dioxides have been shown to be highly effective in catalyzing the asymmetric Michael-type Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-keto esters, affording products with excellent yields and high enantioselectivities (up to 92% yield and 99% ee).[3]

-

Cycloaddition Reactions: These ligands, in combination with Ni(OTf)2, are proficient in catalyzing [3+2] cycloaddition reactions between azomethine imines and α,β-unsaturated 2-acyl imidazoles. This methodology allows for the synthesis of optically active pyrazolidine or pyrazoline derivatives with three contiguous stereogenic centers, achieving high yields (80-98%) and enantioselectivities (up to 99% ee).[4][5]

-

Allylation of Aldehydes: Axially chiral 2,2'-bipyridine N,N'-dioxides have been utilized as highly efficient organocatalysts for the asymmetric allylation of aldehydes with allyl(trichloro)silane.[6][7] This method is notable for its extremely low catalyst loading (0.01–0.1 mol%) while providing the corresponding homoallylic alcohols in high yields and with excellent enantioselectivity (up to 98% ee).[8]

-

Aminolysis of Epoxides: Hydroxylated 2,2'-bipyridines, precursors to the N,N'-dioxides, have been found to be useful chiral ligands for the asymmetric aminolysis of meso-epoxides, leading to the formation of enantioenriched amino alcohols with up to 84% ee.[6][7]

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative data for key asymmetric reactions catalyzed by this compound ligands and their metal complexes.

Table 1: Ni(II)-Catalyzed Asymmetric Michael-type Friedel-Crafts Alkylation of Indoles [3]

| Substrate (Indole) | β,γ-Unsaturated α-Keto Ester | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Indole | Ethyl 2-oxo-4-phenylbut-3-enoate | 5 | 92 | 99 |

| 5-Methoxyindole | Ethyl 2-oxo-4-phenylbut-3-enoate | 5 | 90 | 98 |

| 5-Chloroindole | Ethyl 2-oxo-4-phenylbut-3-enoate | 5 | 88 | 97 |

Table 2: Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition [4][5]

| Azomethine Imine | α,β-Unsaturated 2-Acyl Imidazole | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Benzoyl-N'-(phenylmethylene)hydrazine | 1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | 10 | 98 | 99 |

| N-(4-Chlorobenzoyl)-N'-(phenylmethylene)hydrazine | 1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | 10 | 95 | 97 |

| N-Benzoyl-N'-(4-methylphenylmethylene)hydrazine | 1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | 10 | 96 | 98 |

Table 3: Organocatalytic Asymmetric Allylation of Aldehydes [8]

| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 0.1 | 95 | 96 |

| 4-Methoxybenzaldehyde | 0.1 | 96 | 94 |

| 4-Nitrobenzaldehyde | 0.01 | 94 | 98 |

| 2-Naphthaldehyde | 0.1 | 93 | 95 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral this compound Ligands

This protocol provides a general method for the oxidation of a chiral 2,2'-bipyridine to its corresponding N,N'-dioxide.

Materials:

-

Chiral 2,2'-bipyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral 2,2'-bipyridine (1.0 equiv) in dichloromethane at 0 °C.

-

Slowly add m-CPBA (2.5-3.0 equiv) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure this compound ligand.

Protocol 2: Ni(II)-Catalyzed Asymmetric Michael Addition/Cyclization of 5-Aminopyrazoles[10]

Materials:

-

Chiral this compound ligand (L1)

-

Ni(OTf)2

-

5-aminopyrazole derivative

-

α,β-unsaturated 2-acyl imidazole derivative

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction tube, add the chiral this compound ligand (2.2 mol%) and Ni(OTf)2 (2.0 mol%).

-

Add freshly distilled dichloromethane and stir the mixture at room temperature for 30 minutes.

-

Add the 5-aminopyrazole derivative (1.0 equiv).

-

Add the α,β-unsaturated 2-acyl imidazole derivative (1.2 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 1H-pyrazolo[3,4-b]pyridine analogue.

Protocol 3: Organocatalytic Asymmetric Allylation of Aldehydes[9]

Materials:

-

Axially chiral 2,2'-bipyridine N,N'-dioxide catalyst

-

Aldehyde

-

Allyl(trichloro)silane

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH3CN)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the axially chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.01-0.1 mol%).

-

Add dry acetonitrile, followed by the aldehyde (1.0 equiv).

-

Cool the mixture to the specified reaction temperature (e.g., -45 °C).

-

Add diisopropylethylamine (3.0 equiv) and allyl(trichloro)silane (1.2 equiv) sequentially.

-

Stir the reaction mixture at this temperature for the specified time (e.g., 2.5 hours) or until completion as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

Mandatory Visualizations

Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Caption: Workflow for Ni(II)-catalyzed asymmetric Michael addition.

References

- 1. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of Optically Active Pyrazolidines or Pyrazoline Derivatives via Ni(II)-Bipyridine- N, N'-dioxide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]